2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methods: Compounds similar to 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide can be synthesized through various chemical reactions. For instance, 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one reacts with active methylene compounds, hydrazine hydrate, and hydroxylamine, yielding various substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines (Farghaly, 2008).
Pharmacological Applications
Potential Antiasthma Agents
Some derivatives of triazolo[1,5-c]pyrimidines, structurally related to the chemical , have been identified as potential antiasthma agents. These compounds exhibit activity as mediator release inhibitors (Medwid et al., 1990).
Antibacterial Agents
Derivatives such as 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines have demonstrated significant antibacterial properties. Some of these compounds were found to be as potent or more potent than commercial antibiotics like chloramphenicol and streptomycin (Kumar et al., 2009).
Crystal Structure Analysis
- Structural Studies: The crystal structure of compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which are related to the compound , have been analyzed. These studies provide insights into the molecular arrangements and interactions (Repich et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines , which have been synthesized and evaluated for various biological activities.
Mode of Action
As a member of the [1,2,3]triazolo[4,5-d]pyrimidine class, it may interact with its targets through a variety of mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to exhibit antiproliferative activities against various human cancer cell lines , suggesting that they may affect pathways involved in cell proliferation and survival.
Result of Action
Related compounds have demonstrated antiproliferative activities against various human cancer cell lines , indicating potential cytotoxic effects.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-15-8-9-18(12-16(15)2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGURRXIUMBAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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